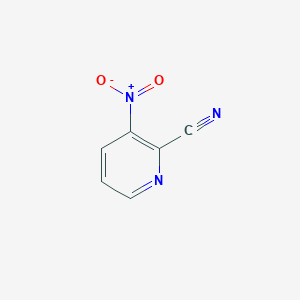

2-Ciano-3-nitropiridina

Descripción general

Descripción

2-Cyano-3-nitropyridine is a compound that is useful as an intermediate for the production of pesticides and pharmaceuticals . It is a type of 2-cyanopyridine .

Synthesis Analysis

The synthesis of 2-Cyano-3-nitropyridine involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . Another method involves the reaction of 2-nitroporphyrin with trimethylsilyl cyanide in the presence of tetrabutylammonium fluoride .Molecular Structure Analysis

The molecular structure of 2-Cyano-3-nitropyridine is C6H3N3O2 . It is a type of heterocyclic compound .Chemical Reactions Analysis

2-Cyano-3-nitropyridine reacts with TBAF forming 2-cyano-3-fluoropyridine . Similar transformations were reported for 3-substituted-4-carbethoxypyridines, which also undergo nucleophilic substitution at the position 3 of the pyridine ring .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Cyano-3-nitropyridine include a molecular weight of 149.11 . The UV–Vis–NIR absorption and transmittance spectra reveal that the crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm . The thermal analysis discloses that the crystal possesses good thermal stability of about 187 °C .Aplicaciones Científicas De Investigación

Síntesis de compuestos heterocíclicos

2-Ciano-3-nitropiridina: es un intermedio versátil en la síntesis de varios compuestos heterocíclicos. Sufre reacciones como la sustitución nucleofílica para formar una variedad de piridinas sustituidas . Estos heterociclos son cruciales en el desarrollo de productos farmacéuticos y agroquímicos debido a sus propiedades bioactivas.

Aplicaciones farmacéuticas

En la investigación farmacéutica, This compound sirve como un bloque de construcción para la síntesis de piridinas fluoradas . Estos compuestos fluorados son importantes debido a su papel en la mejora de la biodisponibilidad y la estabilidad metabólica de los medicamentos.

Química agrícola

Este compuesto se utiliza en la síntesis de productos químicos agrícolas. El grupo nitro en This compound se puede transformar en varios grupos funcionales, que luego se incorporan en moléculas que actúan como ingredientes activos en pesticidas .

Ciencia de materiales

This compound: está involucrado en la preparación de materiales como los derivados de la porfirina. Estos materiales tienen aplicaciones en campos como la terapia fotodinámica y como catalizadores en varias reacciones químicas .

Síntesis química

Juega un papel en la síntesis química como intermedio para la preparación de varios compuestos orgánicos. Sus grupos ciano y nitro lo convierten en una especie reactiva para múltiples transformaciones, lo que lleva a una amplia gama de aplicaciones sintéticas .

Química analítica

En química analítica, This compound y sus derivados se pueden utilizar como estándares o reactivos en métodos cromatográficos y otras técnicas analíticas para cuantificar o identificar otras sustancias .

Mecanismo De Acción

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Mode of Action

It is known that 2-cyano-3-nitropyridine can undergo reactions such as the one with tbaf, forming 2-cyano-3-fluoropyridine . This suggests that it may interact with its targets through nucleophilic substitution reactions.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis or modification.

Result of Action

Its ability to undergo reactions such as the one with tbaf to form 2-cyano-3-fluoropyridine suggests that it may cause changes at the molecular level, potentially altering the function of its target molecules.

Direcciones Futuras

The future directions of 2-Cyano-3-nitropyridine research could involve the development of fluorinated pyridines. For example, 2-cyano-3-nitropyridine reacts with TBAF forming 2-cyano-3-fluoropyridine . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues, making them interesting targets for future research .

Análisis Bioquímico

Biochemical Properties

2-Cyano-3-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to react with tetrabutylammonium fluoride (TBAF) to form 2-cyano-3-fluoropyridine . This interaction highlights its potential in nucleophilic substitution reactions. Additionally, 2-Cyano-3-nitropyridine is involved in the synthesis of fluorinated pyridines, which are important in pharmaceutical and agricultural applications .

Cellular Effects

2-Cyano-3-nitropyridine affects various types of cells and cellular processes. It influences cell function by interacting with cellular signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to undergo nucleophilic substitution at the position 3 of the pyridine ring, which can impact cellular signaling pathways . The compound’s ability to form derivatives also suggests potential effects on gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2-Cyano-3-nitropyridine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the reaction mechanism of 2-Cyano-3-nitropyridine is not an electrophilic aromatic substitution but involves a sigmatropic shift of the nitro group from the 1-position to the 3-position . This shift can lead to the formation of various derivatives, influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Cyano-3-nitropyridine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Cyano-3-nitropyridine can react with TBAF to form 2-cyano-3-fluoropyridine in a 64% yield . This reaction indicates that the compound can undergo significant changes over time, affecting its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 2-Cyano-3-nitropyridine vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may have minimal impact. For example, studies on similar compounds have shown that varying dosages can lead to different levels of enzyme inhibition or activation . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

2-Cyano-3-nitropyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, the compound’s reaction with TBAF to form 2-cyano-3-fluoropyridine suggests its involvement in nucleophilic substitution reactions . These interactions can influence the overall metabolic pathways in which the compound is involved.

Transport and Distribution

The transport and distribution of 2-Cyano-3-nitropyridine within cells and tissues are essential for understanding its biochemical effects. The compound may interact with transporters or binding proteins, affecting its localization and accumulation. For example, its ability to form derivatives through nucleophilic substitution reactions suggests potential interactions with cellular transport mechanisms .

Subcellular Localization

The subcellular localization of 2-Cyano-3-nitropyridine can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for determining its precise biochemical effects and potential therapeutic applications .

Propiedades

IUPAC Name |

3-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2/c7-4-5-6(9(10)11)2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXPGXMJZQJQHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340926 | |

| Record name | 2-Cyano-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51315-07-2 | |

| Record name | 2-Cyano-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

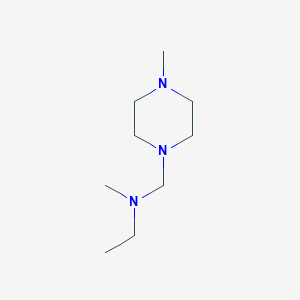

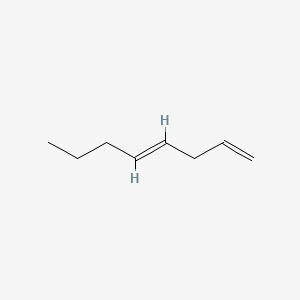

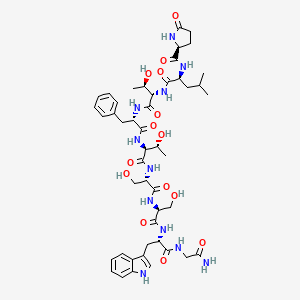

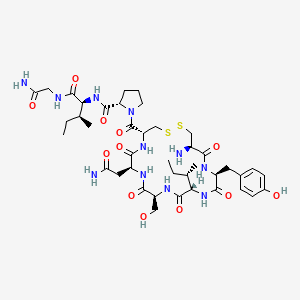

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

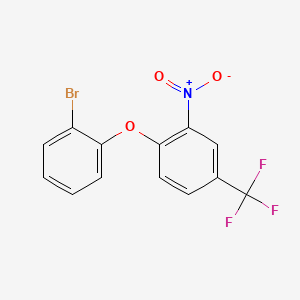

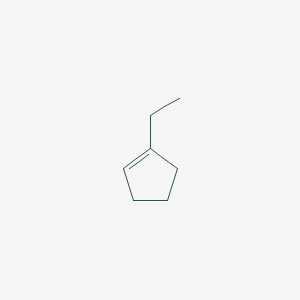

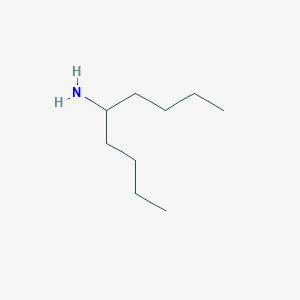

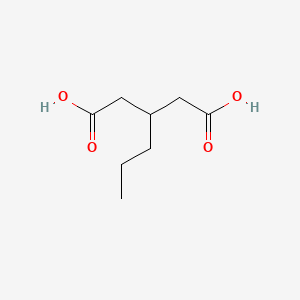

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonic acid, 4-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]-2,4-pentadienylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/no-structure.png)

![Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B1583890.png)